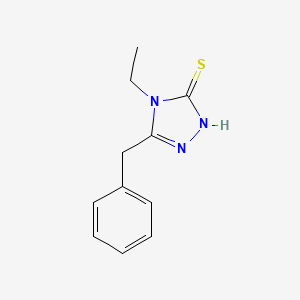

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-4H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.

Substitution: The benzyl and ethyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives have shown significant antibacterial properties. Research indicates that compounds containing the triazole core exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Findings

- A study demonstrated that derivatives of triazoles were synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin, showcasing their potential as alternative antibacterial agents .

- Another investigation focused on the synthesis of triazole-based hybrids, which exhibited enhanced antibacterial activity against multi-drug resistant strains. The study found that modifications at the 4-position of the triazole ring significantly influenced antibacterial potency, with benzyl substitutions leading to improved efficacy against various pathogens .

Anticancer Properties

The anticancer potential of this compound has also been a subject of extensive research. In vitro studies have highlighted its ability to inhibit cancer cell proliferation.

Research Insights

- A comprehensive study reported that triazole derivatives displayed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

- Further investigations revealed that the incorporation of sulfur-containing groups in triazole compounds enhanced their anticancer activity. These modifications led to increased interaction with cellular targets involved in cancer progression, making them promising candidates for drug development .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

| Substitution Position | Effect on Activity | Example |

|---|---|---|

| 4-position | Increased antibacterial potency | Compounds with benzyl or halogen substitutions |

| 3-position | Enhanced anticancer activity | Sulfur-containing derivatives |

| General modifications | Improved solubility and bioavailability | Alkyl or aryl substitutions |

Wirkmechanismus

The mechanism of action of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The thiol group can form disulfide bonds, affecting protein function and cellular processes. The benzyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to interact with biological membranes and targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-methyl-4H-1,2,4-triazole-3-thiol

- 5-phenyl-4-ethyl-4H-1,2,4-triazole-3-thiol

- 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the specific combination of benzyl and ethyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the thiol group also adds to its versatility in chemical reactions and potential biological activities.

Biologische Aktivität

5-Benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the 1,2,4-triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, anti-inflammatory properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHNS, with a molar mass of approximately 219.31 g/mol. The compound features a triazole ring and a thiol functional group that contribute to its reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown that derivatives of triazoles can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity : Compounds derived from triazoles demonstrated cytotoxic activity against the HeLa cell line with IC values lower than 12 μM.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| 5-Benzyl-4-ethyl-triazole | HeLa | <12 | Induces apoptosis |

| Compound A | MCF7 | 10 | Cell cycle arrest |

| Compound B | A549 | 8 | Apoptosis induction |

Antibacterial Activity

The antibacterial properties of triazoles are well-documented. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains:

- Inhibition Studies : The compound was tested against E. coli and Bacillus subtilis, showing significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antibacterial Efficacy

| Bacterial Strain | MIC (μg/mL) | Comparison Drug | Zone of Inhibition (mm) |

|---|---|---|---|

| E. coli | 8 | Amoxicillin | 20 |

| Bacillus subtilis | 5 | Ceftriaxone | 22 |

Anti-inflammatory Activity

Recent research highlights the anti-inflammatory potential of triazole derivatives. The compound has been shown to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Table 3: Anti-inflammatory Effects

| Compound | Pro-inflammatory Marker Inhibition (%) |

|---|---|

| 5-Benzyl-4-ethyl-triazole | TNF-α: 70%, IL-6: 65% |

| Compound C | TNF-α: 60%, IL-6: 50% |

The mechanism by which this compound exerts its biological effects involves:

- Nucleophilic Substitution : The thiol group allows for nucleophilic substitution reactions.

- Oxidation : Under certain conditions, it can oxidize to form disulfides or sulfonic acids.

- Binding Affinity : Molecular docking studies suggest effective interactions with protein targets involved in cancer progression and microbial resistance .

Case Studies

Several studies have explored the biological activities of related triazole compounds:

- Antibacterial Study :

- Anti-inflammatory Research :

Eigenschaften

IUPAC Name |

3-benzyl-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-2-14-10(12-13-11(14)15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKFDKUHIRAVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353069 | |

| Record name | 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779197 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31405-22-8 | |

| Record name | 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.